![molecular formula C21H18BrN5O B4160695 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4160695.png)
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
描述
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a pyridine ring, and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine atom at the 6-position. The imidazole moiety is then attached via a propyl linker, and finally, the pyridine ring is incorporated. Common reagents used in these reactions include brominating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The bromine atom at the 6-position can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the 6-position.
科学研究应用
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: It may be used as a probe to study biological pathways and interactions, particularly those involving quinoline and imidazole derivatives.
Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline and imidazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an anticancer or antiviral agent. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core and have well-documented medicinal properties.
Imidazole derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole moiety and are used as antimicrobial agents.
Pyridine derivatives: Nicotinamide and pyridoxine are examples of biologically active pyridine-containing compounds.
Uniqueness
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its combination of three distinct pharmacophores: quinoline, imidazole, and pyridine. This structural complexity may confer unique biological activities and therapeutic potential not seen in simpler analogs.
属性
IUPAC Name |
6-bromo-N-(3-imidazol-1-ylpropyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O/c22-16-4-5-19-17(11-16)18(12-20(26-19)15-3-1-6-23-13-15)21(28)25-7-2-9-27-10-8-24-14-27/h1,3-6,8,10-14H,2,7,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXBKRBXVFRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE](/img/structure/B4160632.png)
![2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4160643.png)
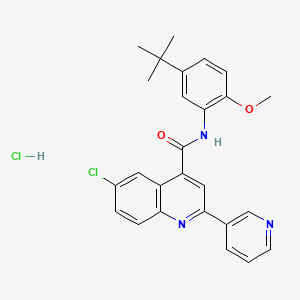
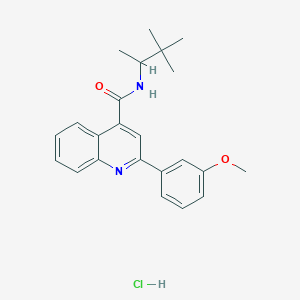
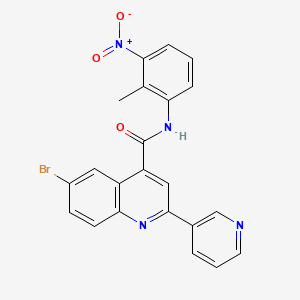
![N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4160670.png)
![2-(3-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4160673.png)
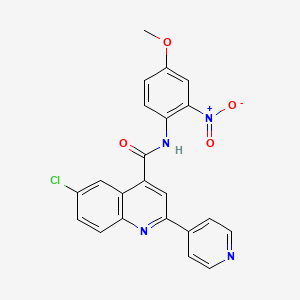
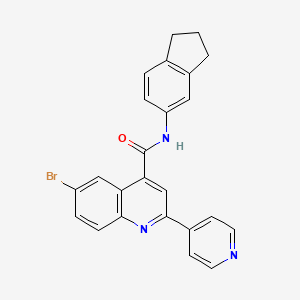
METHANONE](/img/structure/B4160683.png)
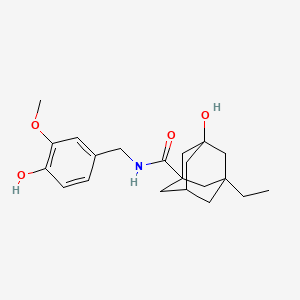
![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide](/img/structure/B4160704.png)
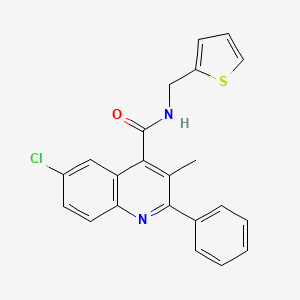
![6-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160721.png)
